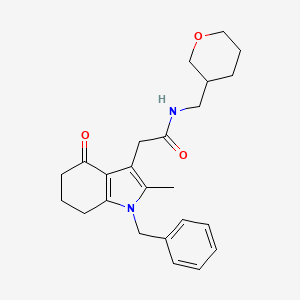![molecular formula C15H11BrClN5OS B6092971 N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6092971.png)
N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as BCTA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. BCTA belongs to the class of thioacetamide compounds, which have been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth. This compound may also inhibit the activity of proteins involved in cell signaling pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer activity, this compound has been shown to have anti-inflammatory activity. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics, which may have implications for drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is its high purity and high yield synthesis method. This allows for reproducible results in lab experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and delivery method for this compound in vivo. Another area of interest is the study of this compound as a potential inhibitor of drug metabolism enzymes, which may have implications for drug interactions. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new thioacetamide compounds with novel biological activities.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide involves the reaction of 4-bromo-3-chloroaniline with phenyl isothiocyanate to form an intermediate, which is then reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with thioacetic acid to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Propiedades
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN5OS/c16-12-7-6-10(8-13(12)17)18-14(23)9-24-15-19-20-21-22(15)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOZQKPPDJAVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B6092889.png)
![1-[(2-oxo-1-pyrrolidinyl)acetyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6092898.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6092903.png)
![3-ethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6092907.png)
![1H-indole-3-carbaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6092915.png)
![2-[3-(8-quinolinyloxy)propoxy]benzonitrile](/img/structure/B6092921.png)
![1-(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B6092922.png)
![1-[5-methoxy-2-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6092930.png)
![2-(4-methylpentyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6092963.png)
![(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6092976.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)[(1-isopropyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B6092984.png)
![2-[benzyl(methyl)amino]-N-[(3S)-2-oxo-3-azepanyl]-2-indanecarboxamide](/img/structure/B6092986.png)

![2-isopropyl-4-methyl-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6092997.png)
